5-Ethoxy-2'-deoxyuridine is a modified nucleoside that has garnered attention for its potential therapeutic applications, particularly in enhancing the efficacy of existing cancer treatments. This compound is classified as a pyrimidine nucleoside analogue, which means it mimics the structure of natural nucleosides, allowing it to participate in biological processes related to nucleic acid metabolism.
The synthesis and biological activity of 5-Ethoxy-2'-deoxyuridine were explored in various studies, highlighting its role as a substrate for thymidine phosphorylase and its ability to potentiate the antitumor effects of 5-fluorouracil when used in combination therapies . The compound's structural characteristics and synthesis methods have been detailed in scientific literature, providing insights into its chemical behavior and potential applications.
5-Ethoxy-2'-deoxyuridine belongs to the class of nucleoside analogues, specifically pyrimidine derivatives. It is categorized under compounds that can modulate biochemical pathways involved in cancer treatment, particularly those targeting thymidine phosphorylase activity.
The synthesis of 5-Ethoxy-2'-deoxyuridine typically involves several key steps:
The synthetic route may involve protecting groups to prevent unwanted reactions at other functional sites on the nucleoside during the alkylation process. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product .
The molecular formula for 5-Ethoxy-2'-deoxyuridine is CHNO. Its structure consists of a pyrimidine base (uracil) linked to a deoxyribose sugar with an ethoxy group at the 5-position.
5-Ethoxy-2'-deoxyuridine undergoes various chemical reactions that are crucial for its biological activity:
The reaction kinetics and mechanisms involved in these transformations are influenced by cellular conditions, including pH and enzyme concentrations. Studies have shown that the presence of interferons can enhance the expression of thymidine phosphorylase, thereby increasing the effectiveness of 5-Ethoxy-2'-deoxyuridine in cancer cell lines .
The mechanism of action for 5-Ethoxy-2'-deoxyuridine primarily revolves around its role as a substrate for thymidine phosphorylase:
Research indicates that this compound significantly increases the cytotoxicity of 5-fluorouracil in human colon carcinoma cells, leading to tumor regression in xenograft models .
5-Ethoxy-2'-deoxyuridine has several applications in scientific research and medicine:
5-Ethoxy-2'-deoxyuridine (EOdU) is systematically named 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethoxypyrimidine-2,4(1H,3H)-dione. Its molecular formula is C₁₁H₁₆N₂O₆, corresponding to a molecular weight of 272.26 g/mol. Structurally, EOdU consists of a uracil base modified at the C5 position with an ethoxy group (–OCH₂CH₃), linked via a β-N-glycosidic bond to 2'-deoxyribose. The deoxyribose sugar adopts a characteristic C2'-endo puckering conformation in solution, typical of B-form DNA precursors. Absolute stereochemistry at the anomeric carbon (C1') is β-D-configuration, critical for biological recognition by enzymes like thymidine phosphorylase [2] [9].
Table 1: Molecular Structure Data for 5-Ethoxy-2'-deoxyuridine
Property | Value/Descriptor |
---|---|
IUPAC Name | 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-ethoxypyrimidine-2,4(1H,3H)-dione |
Molecular Formula | C₁₁H₁₆N₂O₆ |
Molecular Weight | 272.26 g/mol |
Glycosidic Bond | β-N1-linkage |
Sugar Puckering | C2'-endo conformation |
Stereochemistry | β-D-deoxyribose |
While explicit crystallographic data for EOdU remains limited in public databases, computational modeling and analogs (e.g., 5-ethynyl-2'-deoxyuridine) suggest key structural features. The ethoxy group at C5 projects perpendicularly from the uracil plane, introducing steric bulk comparable to the methyl group of thymidine but with altered electronic properties. Density Functional Theory (DFT) calculations indicate this substituent moderately perturbs the uracil ring’s electron density, reducing its partial negative charge relative to unmodified uracil. The glycosidic torsion angle (χ) is predicted near –120° to –140°, aligning with anti conformations essential for base-pairing in DNA duplexes. Hydrogen bonding capability at N3 and O4 positions remains intact, though the ethoxy group may sterically hinder interactions with pyrimidine-metabolizing enzymes [9].
EOdU synthesis primarily employs glycosylation of 5-ethoxyuracil or direct alkylation of 5-iodo-2'-deoxyuridine. The optimized route involves:
Derivatization focuses on modifying the ethoxy group or sugar moiety to enhance biochemical utility:
Table 2: Synthetic Methods for EOdU and Key Derivatives
Method | Conditions | Yield | Application |
---|---|---|---|
Pd-catalyzed alkylation | 5-Iodo-dU, NaOEt, Pd(PPh₃)₄ | 76–94% | Core EOdU synthesis |
Enzymatic glycosylation | Thymidine phosphorylase, 5-ethoxyuracil | Moderate | Biocatalytic route |
3'-O-Acetylation | Acetic anhydride, pyridine | >85% | Prodrug for enhanced uptake |
EOdU exhibits moderate aqueous solubility (~20–30 mM) due to its polar sugar and nonpolar ethoxy group. It is soluble in DMSO (up to 100 mM) and sparingly in methanol or ethanol. Stability studies indicate:
Reactivity centers on the uracil ring and alkoxy substituent:
Table 3: Physicochemical Properties of EOdU vs. Key Analogs
Property | EOdU | 5-Ethynyl-dU | 5-Hydroxymethyl-dU |
---|---|---|---|
logP (calc.) | –0.85 | –0.92 | –1.45 |
Aqueous Solubility | 25 mg/mL | 10 mg/mL | >50 mg/mL |
Glycosidic Bond Stability | Acid-labile | Acid-labile | Stable |
Key Reactivity | Phosphorolysis | Click chemistry | Oxidation |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1